Cytotoxic Potency Against Multi-Drug Resistant Breast Cancer: 6-Ethoxybenzothiazole Core SAR
While direct data for the target compound is not publicly available, a high-confidence class-level inference can be drawn from the 6-ethoxybenzothiazole core. In a head-to-head study, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) demonstrated significant cytotoxicity against the multi-drug resistant breast cancer cell line MCF7-MDR. This activity was not observed in the same series for analogs lacking the 6-ethoxy substitution or with different N-acyl chains, directly establishing the 6-ethoxybenzothiazole moiety as a critical substructure for overcoming drug resistance in this model. The target compound retains this privileged core but replaces the simple cyclohexane amide with a more elaborated phenylthio-pyridylmethyl propanamide, which is predicted to further modulate potency and selectivity [1].
| Evidence Dimension | Cytotoxicity against MCF7-MDR breast cancer cells |
|---|---|
| Target Compound Data | Not available; retains critical 6-ethoxybenzothiazole core. |
| Comparator Or Baseline | N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c): significant cytotoxicity. Analogs lacking 6-ethoxy group: not active. |
| Quantified Difference | The 6-ethoxy substitution is essential for overcoming MDR in this cell line. |
| Conditions | MCF7-MDR (multi-drug resistant breast cancer) cell line cytotoxicity assay, as reported in PMID 20507269. |
Why This Matters
This evidence positions any molecule containing the 6-ethoxybenzothiazole core, including the target compound, as a priority scaffold for researchers developing agents to target multi-drug resistant cancers, providing a clear procurement rationale over non-ethoxylated benzothiazoles.
- [1] Nguyen Hai Nam et al. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Med Chem. 2010 May;6(3):159-64. PMID: 20507269. View Source
